molecular formula C20H22N6O B2394358 N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine CAS No. 946282-19-5

N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2394358
CAS No.: 946282-19-5
M. Wt: 362.437
InChI Key: CPIHBMPBOUGJTP-UHFFFAOYSA-N
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Description

N2-Methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a methyl group at the N2 position, a morpholino group at the 6-position, and phenyl groups at the N2 and N4 positions. Its structure combines aromatic and heterocyclic moieties, which are critical for modulating electronic properties and biological interactions. The compound is synthesized via nucleophilic substitution reactions, often starting from 6-chloro-1,3,5-triazine-2,4-diamine intermediates, followed by sequential substitution with morpholine and phenylamine derivatives under controlled conditions . Its molecular formula is C21H23N7O, with a molecular weight of 397.46 g/mol.

The morpholino group enhances solubility and bioavailability, while the phenyl and methyl groups contribute to steric bulk and lipophilicity, influencing target binding and metabolic stability.

Properties

IUPAC Name

4-N-methyl-6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-25(17-10-6-3-7-11-17)19-22-18(21-16-8-4-2-5-9-16)23-20(24-19)26-12-14-27-15-13-26/h2-11H,12-15H2,1H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIHBMPBOUGJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of cyanuric chloride with an amine, such as morpholine, followed by further substitution with phenyl groups. The reaction conditions often require the use of a base, such as triethylamine, and are conducted in an aprotic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

  • Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The triazine ring can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with strong bases, are typically employed.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: Amines, hydrazines, and other reduced derivatives.

  • Substitution: Substituted triazines with various functional groups.

Scientific Research Applications

N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazine Diamines

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications References
N2-Methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine N2-Me, 6-Morph, N2/N4-Ph 397.46 Anticancer, antimicrobial
(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine N2,N2-Me₂, 6-Styryl 307.38 Fluorescent probes
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine 4-Cl, N,N-Et₂, 6-Morph 314.79 Herbicide intermediate
6-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 6-Hydrazinyl-Anthracene, N2/N4-Ph 535.61 G-quadruplex DNA binding
TCMDC-125802 ((E)-6-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine) 6-Nitrofuran-hydrazinyl, N2/N4-Ph 498.45 Antitubercular

Key Observations :

  • Morpholino vs. Chloro: The morpholino group in the target compound replaces chloro in analogs like Simazine (), reducing electrophilicity and herbicidal activity but enhancing solubility for pharmaceutical use .
  • Styryl vs. Phenyl : Styryl groups () introduce π-conjugation for fluorescence, whereas phenyl groups in the target compound favor hydrophobic interactions in protein binding .
  • Hydrazinyl Linkers: Hydrazinyl substituents () enable hydrogen bonding with DNA or enzymes, whereas the target’s methyl and morpholino groups prioritize steric and electronic modulation .

Key Findings :

  • Anthracene-containing derivatives () show superior G-quadruplex selectivity due to planar aromatic interactions, whereas the target compound’s morpholino group may favor alternative binding modes .
  • Nitrofuran-substituted triazines () demonstrate potent antitubercular activity, suggesting that electron-withdrawing groups enhance efficacy against M. tuberculosis .

Biological Activity

N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C19H20N6O
  • Molecular Weight : 348.41 g/mol
  • Appearance : White to cream powder
  • Melting Point : 192-198 °C

The compound exhibits a variety of biological activities primarily attributed to its interaction with various molecular targets. It has been shown to inhibit several enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition :
    • DNA Topoisomerase IIα : Involved in DNA replication and transcription.
    • Carbonic Anhydrases : Important for maintaining acid-base balance.
    • Kinases : Various kinases related to cell signaling pathways.
  • Receptor Binding :
    • Histamine H4 Receptors
    • Serotonin 5-HT6 Receptors
    • Adenosine A2a Receptors
    • α7 Nicotinic Acetylcholine Receptors

These interactions suggest potential applications in treating conditions like cancer, inflammation, and central nervous system disorders .

Antitumor Activity

Research indicates that this compound can effectively inhibit tumor growth through various mechanisms:

  • Inhibition of Cancer-Related Enzymes : The compound has shown efficacy in inhibiting enzymes that are crucial for tumor cell proliferation .
  • Cytotoxic Effects on Cancer Cells : Studies have demonstrated that it can induce apoptosis in several cancer cell lines .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens:

  • It has demonstrated effectiveness against Staphylococcus aureus and other ESKAPE pathogens, indicating its potential as an antibacterial agent .

Case Studies and Research Findings

  • Study on CNS Disorders :
    • A study highlighted the ability of this compound to modulate neurotransmitter systems by binding to serotonin receptors. This suggests potential use in treating depression and anxiety disorders .
  • Antitubercular Activity :
    • Another research effort focused on the compound's action against tuberculosis. The findings revealed that it could release nitric oxide (NO- ) within bacterial cells, contributing to its antimicrobial efficacy .
  • Inhibition of InhA Pathway :
    • The compound was shown to inhibit the InhA enzyme crucial for fatty acid synthesis in bacteria, further supporting its role as an antitubercular agent .

Summary of Biological Activities

Activity TypeTarget/MechanismReferences
AntitumorDNA Topoisomerase IIα, Kinases
AntimicrobialStaphylococcus aureus, ESKAPE pathogens
CNS ModulationSerotonin receptors
AntitubercularInhibition of InhA enzyme and NO- release

Q & A

Q. How to address discrepancies in reported biological activities across studies?

  • Root Causes : Variability in assay protocols (e.g., cell passage number, serum concentration) or compound purity.
  • Solutions :
  • Standardization : Use identical cell lines (e.g., ATCC-certified MDA-MB-231) and serum-free conditions .
  • Purity Verification : Characterize batches via HPLC (>98% purity) and elemental analysis .
  • Meta-Analysis : Compare data across 5+ independent studies to identify consensus IC50_{50} ranges .

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